
9-Ethynylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethynylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anticancer agents. This compound, with its unique ethynyl group at the 9th position, exhibits distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethynylacridine typically involves the dehydrobromination of 9-(1,2-dibromoethyl)acridine. This precursor can be obtained by the bromination of 9-vinylacridine. The dehydrobromination process is carried out using methanolic potassium hydroxide in dioxane, yielding this compound with a 55% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the bromination of 9-vinylacridine followed by dehydrobromination under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Ethynylacridine undergoes various chemical reactions, including:
Addition Reactions: It reacts with active methylene compounds such as malononitrile and ethyl cyanoacetate in the presence of aqueous sodium hydroxide to form 1,1-disubstituted 3-(9-acridanylidene)propenes.
Substitution Reactions: It can react with p-nitrosodialkylaniline under the influence of hydrochloric acid in ethanol to form 1-(9-acridinyl)-1,2-bis(p-dialkylaminophenylimino)ethane N1,N2-dioxide.
Common Reagents and Conditions:
Aqueous Sodium Hydroxide: Used in addition reactions with active methylene compounds.
Hydrochloric Acid in Ethanol: Used in substitution reactions with p-nitrosodialkylaniline.
Major Products Formed:
1,1-Disubstituted 3-(9-acridanylidene)propenes: Formed from reactions with malononitrile and ethyl cyanoacetate.
1-(9-Acridinyl)-1,2-bis(p-dialkylaminophenylimino)ethane N1,N2-dioxide: Formed from reactions with p-nitrosodialkylaniline.
Scientific Research Applications
9-Ethynylacridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-ethynylacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ethynyl group enhances its binding affinity to DNA, making it a potent agent for studying DNA interactions .
Comparison with Similar Compounds
9-Vinylacridine: A precursor in the synthesis of 9-ethynylacridine.
9-Aminoacridine: Known for its antibacterial properties and used as a fluorescent dye.
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Uniqueness of this compound: this compound stands out due to its ethynyl group, which imparts unique chemical reactivity and enhances its ability to intercalate into DNA. This makes it particularly valuable for applications in medicinal chemistry and molecular biology .
Properties
Molecular Formula |
C15H9N |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
9-ethynylacridine |
InChI |
InChI=1S/C15H9N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h1,3-10H |
InChI Key |
YNIURVAGOWGKOT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


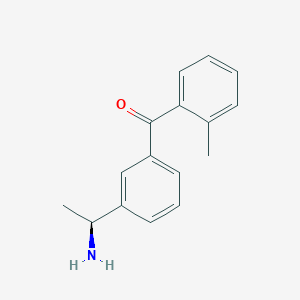


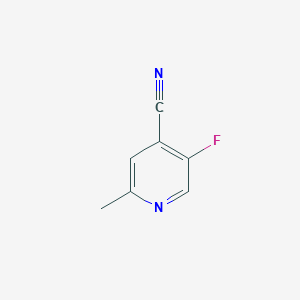
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)

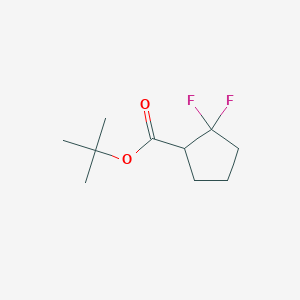
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
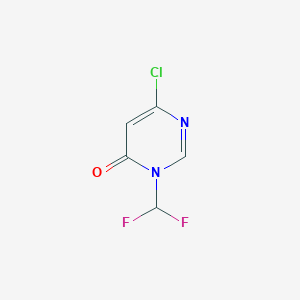
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
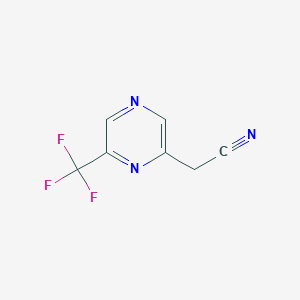
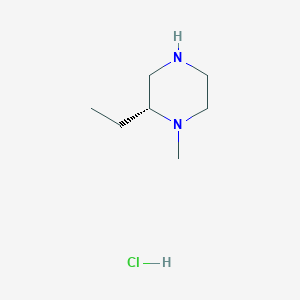
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
